molecular formula C23H31FN4O B2762126 N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide CAS No. 941949-30-0

N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide

Cat. No. B2762126
CAS RN: 941949-30-0
M. Wt: 398.526
InChI Key: DLEVRZOJADDFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide is a useful research compound. Its molecular formula is C23H31FN4O and its molecular weight is 398.526. The purity is usually 95%.
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Scientific Research Applications

PET Tracers for Serotonin Receptors

A study by Gonzalo García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635, showing promise as PET tracers for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders due to their high brain uptake and selectivity (García et al., 2014).

Anti-Cancer Activity

O-Arylated diazeniumdiolates have demonstrated broad-spectrum anti-cancer activity in various rodent cancer models, including prostate cancer and leukemia, suggesting their potential for tumor treatment with minimal toxicity to normal tissues (Keefer, 2010).

Antibacterial and Antifungal Properties

Novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives have shown significant in vitro antimicrobial activities, highlighting their potential as antibacterial and antifungal agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Multi-Target Therapeutic Approach for Neuroprotection

Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester has been explored for its neuroprotective effects as a treatment for Alzheimer's disease, demonstrating inhibition of acetylcholinesterase activity and protection against Ab42 toxicity in neuronal cell lines (Lecanu et al., 2010).

Environment-Sensitive Fluorescent Ligands

"Long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety have been synthesized for potential visualization of 5-HT(1A) receptors in CHO cells by fluorescence microscopy, demonstrating high receptor affinity and good fluorescence properties (Lacivita et al., 2009).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN4O/c1-4-23(29)25-17-22(18-5-9-20(10-6-18)26(2)3)28-15-13-27(14-16-28)21-11-7-19(24)8-12-21/h5-12,22H,4,13-17H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEVRZOJADDFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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